REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH2:24][CH3:25])[CH:16]=2)[CH2:10][CH2:9]1)(C)(C)C>C(O)C.Cl.O1CCOCC1>[CH2:24]([O:23][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[O:21][CH3:22])[CH2:14][N:11]1[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]1)[CH3:25]
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Name
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[1-(3-ethoxy-4-methoxy-benzyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Quantity
|
9.71 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC1CCN(CC1)CC1=CC(=C(C=C1)OC)OCC)=O
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The hydrochloric acid was removed under reduced pressure
|
Type
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CUSTOM
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Details
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the crude reaction product
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Type
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EXTRACTION
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Details
|
extracted from a solution of 1 M NaOH (200 mL) with ethyl acetate (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(CN2CCC(CC2)N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |